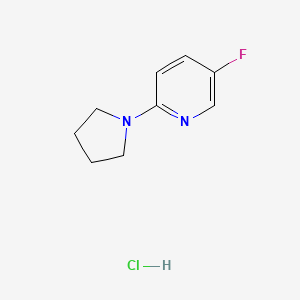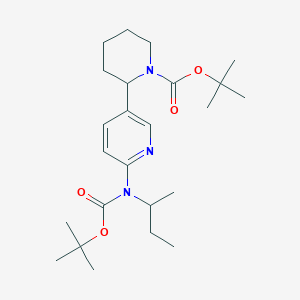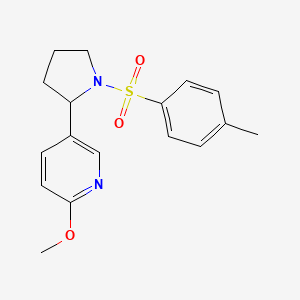
2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate is a chemical compound known for its unique structure and properties. It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate typically involves the reaction of 2,2,4,4-Tetramethylpentan-3-ylphosphine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with negatively charged species, facilitating reactions such as nucleophilic substitution. The tetrafluoroborate anion can also participate in these interactions, enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,4-Tetramethyl-3-pentanone imine
- 2,2,4,4-Tetramethyl-3-pentanone
- 2,2,4,4-Tetramethylpentan-3-ol
Uniqueness
2,2,4,4-Tetramethylpentan-3-ylphosphanium;tetrafluoroborate is unique due to its quaternary phosphonium structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C9H22BF4P |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylpentan-3-ylphosphanium;tetrafluoroborate |
InChI |
InChI=1S/C9H21P.BF4/c1-8(2,3)7(10)9(4,5)6;2-1(3,4)5/h7H,10H2,1-6H3;/q;-1/p+1 |
Clave InChI |
ZMGREDLNDWHBBV-UHFFFAOYSA-O |
SMILES canónico |
[B-](F)(F)(F)F.CC(C)(C)C(C(C)(C)C)[PH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)

![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)



![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)

![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)
